N'-(3-phenylpropanoyl)benzohydrazide
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Overview
Description
N’-(3-phenylpropanoyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol It is a derivative of benzohydrazide, characterized by the presence of a phenylpropanoyl group attached to the nitrogen atom of the benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-phenylpropanoyl)benzohydrazide typically involves the reaction of benzohydrazide with 3-phenylpropanoic acid or its derivatives. One common method is the condensation reaction between benzohydrazide and 3-phenylpropanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(3-phenylpropanoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-phenylpropanoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzohydrazide derivatives .
Scientific Research Applications
N’-(3-phenylpropanoyl)benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(3-phenylpropanoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N’-benzylidene-2-hydroxymethylbenzohydrazide: This compound is similar in structure but has a benzylidene group instead of a phenylpropanoyl group.
2-hydroxy-N’-(propan-2-ylidene)benzohydrazide: This compound has a hydroxy group and a propan-2-ylidene group, making it structurally similar but functionally different.
Uniqueness
N’-(3-phenylpropanoyl)benzohydrazide is unique due to its specific phenylpropanoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
N'-(3-phenylpropanoyl)benzohydrazide is a member of the benzohydrazide class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation reaction between 3-phenylpropanoyl chloride and benzohydrazine. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antioxidant Activity
Benzohydrazide derivatives, including this compound, have been reported to exhibit significant antioxidant properties. These compounds demonstrate the ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
- DPPH Scavenging Activity : The antioxidant capacity is often evaluated using the DPPH assay, where lower absorption values correlate with higher scavenging activity. Compounds with methoxy substitutions tend to exhibit enhanced antioxidant properties due to increased electron donation capabilities .
2. Antimicrobial Activity
This compound has shown promising results in antimicrobial assays against various bacterial and fungal strains.
- Minimum Inhibitory Concentration (MIC) : Studies have indicated that derivatives of benzohydrazides can possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values often falling within the range of 6.3 to 50 µg/mL .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
This compound | 10 | E. coli |
N'-(4-chlorobenzylidene)-4-(trifluoromethyl)benzohydrazide | 16 | M. kansasii |
2-((morpholino-amino)methyl)-benzoic acid | 6.3 | E. coli |
3. Anti-inflammatory Activity
Research indicates that benzohydrazide derivatives may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways . This suggests potential applications in treating inflammatory diseases.
4. Anticancer Potential
The anticancer properties of benzohydrazides are notable, with some derivatives demonstrating significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
- IC50 Values : For example, certain derivatives have shown IC50 values as low as 0.15 µM against these cell lines, indicating strong antiproliferative activity .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many hydrazone derivatives act as inhibitors of key enzymes involved in disease processes, such as urease and monoamine oxidases (MAOs). For instance, some derivatives have shown IC50 values for MAO-A and MAO-B inhibition in the low micromolar range .
- Cellular Interaction : The interaction with cellular targets often involves binding to specific receptors or enzymes, leading to downstream effects that contribute to their therapeutic efficacy.
Case Studies
Several studies have highlighted the biological activities of benzohydrazides:
- Antimicrobial Study : A study demonstrated that a series of benzohydrazone derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values lower than standard antibiotics .
- Antioxidant Evaluation : Another study evaluated the antioxidant potential of various benzohydrazone derivatives through DPPH assays, revealing that modifications in the molecular structure significantly influenced their scavenging abilities .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N'-(3-phenylpropanoyl)benzohydrazide |
InChI |
InChI=1S/C16H16N2O2/c19-15(12-11-13-7-3-1-4-8-13)17-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) |
InChI Key |
PJRVFEMYDNQHRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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